molecular formula C9H5F3N2 B1392898 3-(Trifluoromethyl)-1,8-naphthyridine CAS No. 1261365-77-8

3-(Trifluoromethyl)-1,8-naphthyridine

Cat. No.: B1392898
CAS No.: 1261365-77-8
M. Wt: 198.14 g/mol
InChI Key: CBAVWUUTLLHPHM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the compound. This makes this compound an interesting subject for research in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,8-naphthyridine typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the complete incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring, where nucleophiles replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of biological pathways, depending on the target. For example, the compound may inhibit enzymes involved in metabolic processes or modulate receptor activity in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.

    Trifluoromethylquinoline: Contains a trifluoromethyl group attached to a quinoline ring.

Uniqueness

3-(Trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both the naphthyridine ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

3-(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)7-4-6-2-1-3-13-8(6)14-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVWUUTLLHPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281652
Record name 1,8-Naphthyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-77-8
Record name 1,8-Naphthyridine, 3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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